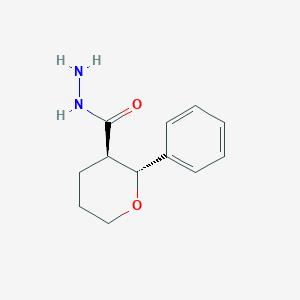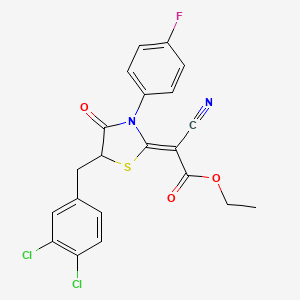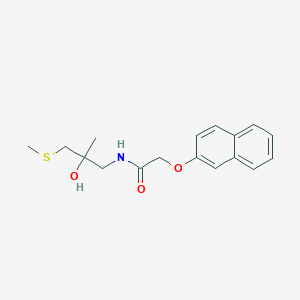
(2R,3R)-2-phenyloxane-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-phenyloxane-3-carbohydrazide is a chiral compound with significant potential in various scientific fields. It is characterized by its unique oxane ring structure and the presence of a carbohydrazide group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-phenyloxane-3-carbohydrazide typically involves the reaction of a suitable oxane precursor with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol and methanol, which facilitate the reaction by providing a suitable medium for the reactants to interact.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-phenyloxane-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.
Substitution: The oxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with higher oxidation states, while reduction can produce amine derivatives.
Scientific Research Applications
(2R,3R)-2-phenyloxane-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-phenyloxane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The oxane ring structure also contributes to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: Shares a similar oxane ring structure but lacks the carbohydrazide group.
(2R,3R)-dihydroquercetin: A flavonoid with antioxidant properties, similar in its chiral nature but different in its functional groups.
Uniqueness
(2R,3R)-2-phenyloxane-3-carbohydrazide is unique due to its combination of an oxane ring and a carbohydrazide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2R,3R)-2-phenyloxane-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-14-12(15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,13H2,(H,14,15)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXAIVDFJLSIQV-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2888927.png)



![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2888943.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)
![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)

